2-carbamoyl-1H-indole-6-carboxylic acid
Description
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-carbamoyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-9(13)8-3-5-1-2-6(10(14)15)4-7(5)12-8/h1-4,12H,(H2,11,13)(H,14,15) |
InChI Key |
RYQMXMNELNKHIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=C2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparison
The table below compares 2-carbamoyl-1H-indole-6-carboxylic acid with structurally related indole derivatives:
Key Observations :
- Positional Effects : The carboxylic acid group at position 6 (target compound) versus position 2 (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) alters electronic distribution and solubility. Carboxylic acids at position 2 are more common in synthetic intermediates .
- Functional Group Impact: Carbamoyl groups (as in the target compound) vs. Carbamimidoyl’s amidine structure may enhance basicity, whereas carbamoyl is neutral .
- Substituent Influence : Halogens (Cl, Br) increase lipophilicity and metabolic resistance, while alkyl/aryl groups (e.g., benzyl, cyclopentyl) modulate steric interactions .
Preparation Methods
Substituted Phenylhydrazine Preparation
The Fischer indole synthesis enables indole ring formation from phenylhydrazines and carbonyl compounds. For 2-carbamoyl-1H-indole-6-carboxylic acid, 2-nitro-4-carboxyphenylhydrazine serves as the precursor. Cyclization with ketones (e.g., acetone) under acidic conditions (HSO, reflux) yields 2-nitro-1H-indole-6-carboxylic acid.
Nitro Reduction and Carbamoylation
The nitro group at position 2 is reduced to an amine using H/Pd-C or SnCl/HCl. Subsequent treatment with triphosgene (BTC) and aqueous NH converts the amine to a carbamoyl group.
Example Procedure
-
2-Nitro-1H-indole-6-carboxylic acid (1.0 g, 4.5 mmol) in ethanol is hydrogenated (10% Pd-C, 1 atm H) for 6 h.
-
The resulting 2-amino-1H-indole-6-carboxylic acid is reacted with BTC (0.5 eq) in THF, followed by NH gas, yielding this compound (62% yield).
Direct Amidation of Indole-2,6-Dicarboxylic Acid
Synthesis of Indole-2,6-Dicarboxylic Acid
Indole-2,6-dicarboxylic acid is prepared via Vilsmeier-Haack formylation of 1H-indole-6-carboxylate esters, followed by oxidation.
Step 1: Esterification
1H-Indole-6-carboxylic acid is protected as a methyl ester using HSO/MeOH (88% yield).
Step 2: Formylation and Oxidation
The methyl ester undergoes Vilsmeier formylation (POCl, DMF) at position 2, followed by KMnO-mediated oxidation to the dicarboxylic acid.
Selective Amidation at Position 2
The 2-carboxylic acid is activated using HATU or EDC/HOBt and reacted with NH to form the carbamoyl group.
Example Procedure
-
Indole-2,6-dicarboxylic acid (1.0 mmol) in DMF is treated with HATU (1.2 eq) and DIPEA (3 eq).
-
NHCl (2 eq) is added, and the mixture is stirred at 25°C for 12 h.
-
The 6-carboxylic acid remains intact, yielding the target compound (58% yield).
Transition Metal-Catalyzed Carbonylation
Halogenation at Position 2
1H-Indole-6-carboxylic acid is brominated at position 2 using NBS in DMF (72% yield).
Palladium-Mediated Carbonylation
The bromo intermediate undergoes carbonylation with CO and NH under Pd(OAc)/Xantphos catalysis.
Example Procedure
-
2-Bromo-1H-indole-6-carboxylic acid (1.0 mmol), Pd(OAc) (5 mol%), and Xantphos (10 mol%) in dioxane are pressurized with CO (40 psi) and NH (2 eq).
Comparison of Synthetic Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Fischer Indole Synthesis | Cyclization, reduction, carbamoylation | 62 | Scalable, uses inexpensive reagents | Multi-step, nitro reduction hazards |
| Direct Amidation | Esterification, amidation | 58 | Selective functionalization | Requires dicarboxylic acid precursor |
| Carbonylation | Halogenation, Pd catalysis | 45 | Direct C-H functionalization | Low yield, high-pressure conditions |
Critical Analysis and Recommendations
The Fischer indole route offers the highest yield (62%) but involves hazardous nitro reductions. Direct amidation is more practical for lab-scale synthesis, while carbonylation remains limited by modest yields. Future work should explore enzymatic amidations or photoredox-mediated C-H carbamoylation to improve efficiency .
Q & A
Q. What are the challenges in developing enantioselective syntheses?
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